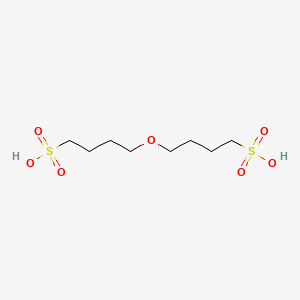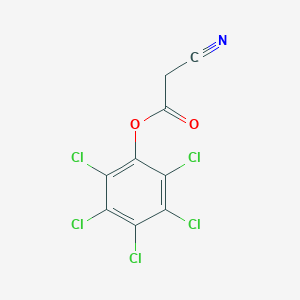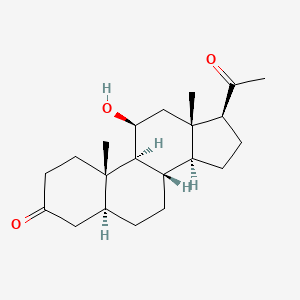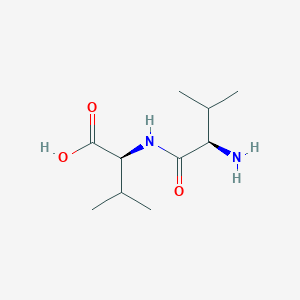
L-Valine, N-D-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, N-D-valyl- is a compound derived from the amino acid valine Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet It plays a crucial role in protein synthesis, muscle metabolism, and tissue repair
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-D-valyl- typically involves the use of L-Valine as a starting material. One common method is the microbial preparation of D-Valine, which can then be used to synthesize L-Valine, N-D-valyl-. This process involves microbial asymmetric degradation of DL-Valine, microbial stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Industrial Production Methods: Industrial production of L-Valine, N-D-valyl- often relies on microbial fermentation techniques due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. These methods are advantageous for large-scale production and ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: L-Valine, N-D-valyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving L-Valine, N-D-valyl- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Valine, N-D-valyl- can produce N-hydroxy-L-Valine, while reduction can yield various derivatives with altered functional groups .
科学的研究の応用
L-Valine, N-D-valyl- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it plays a role in protein synthesis and metabolic pathways. In medicine, it is utilized in the development of pharmaceuticals, including antiviral drugs like valaciclovir, which is synthesized by the addition of L-Valine to aciclovir . In industry, it is used in the production of agricultural pesticides and veterinary antibiotics .
作用機序
The mechanism of action of L-Valine, N-D-valyl- involves its interaction with specific molecular targets and pathways. For instance, in the case of valaciclovir, the addition of L-Valine enhances the bioavailability of aciclovir by facilitating its transport across intestinal cells via peptide transporters . This process involves the rapid hydrolysis of the ester bond, releasing the active drug into the bloodstream.
類似化合物との比較
L-Valine, N-D-valyl- can be compared with other similar compounds such as L-Valine, D-Valine, and DL-Valine. While all these compounds share a common valine backbone, their chirality and specific functional groups differentiate them. L-Valine is the biologically active form used in protein synthesis, while D-Valine is used in the synthesis of pharmaceuticals and agrochemicals . DL-Valine is a racemic mixture of both enantiomers and is often used in research to study the effects of chirality on biological activity .
Conclusion
L-Valine, N-D-valyl- is a versatile compound with significant potential in various scientific fields Its unique structural properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study
特性
CAS番号 |
54622-07-0 |
|---|---|
分子式 |
C10H20N2O3 |
分子量 |
216.28 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
InChIキー |
KRNYOVHEKOBTEF-SFYZADRCSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


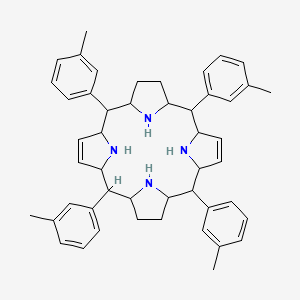
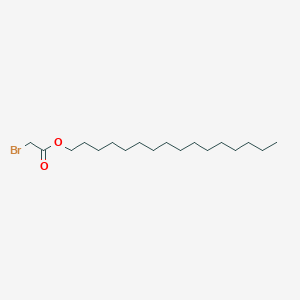

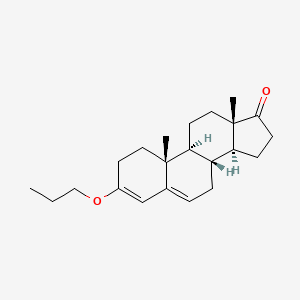
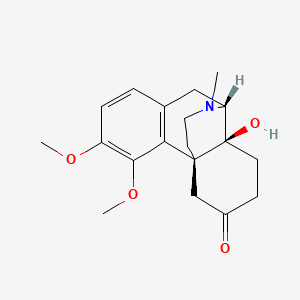
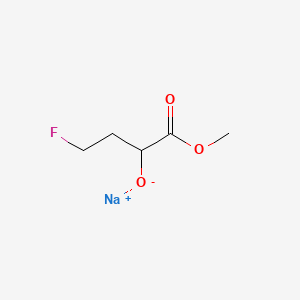


![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

